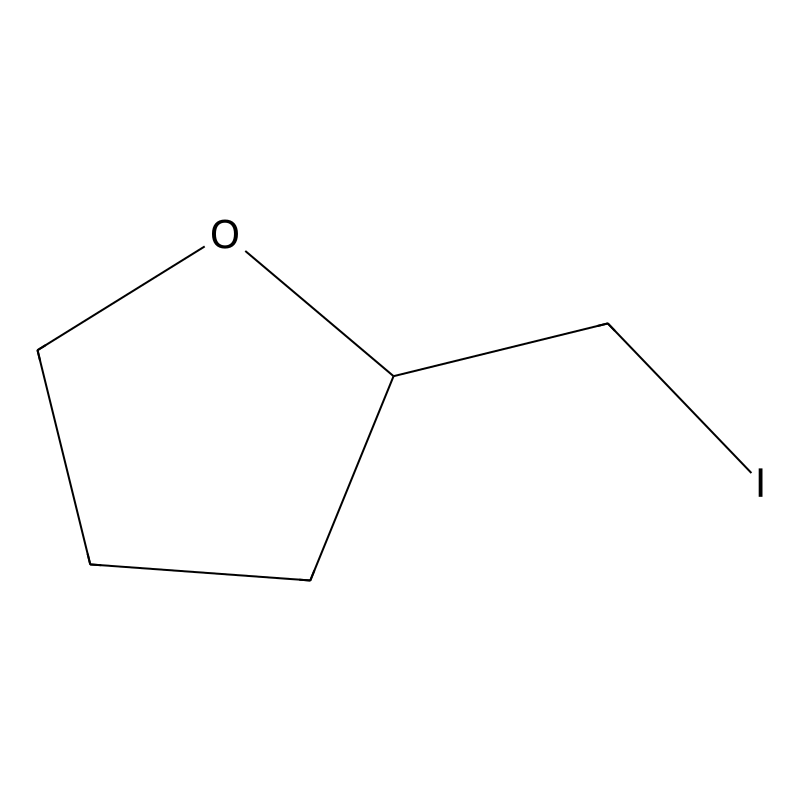

2-(Iodomethyl)tetrahydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Iodomethyl)tetrahydrofuran is a heterocyclic organic compound characterized by the presence of an iodomethyl group attached to a tetrahydrofuran ring. Its molecular formula is CHIO, and it has a molecular weight of 212.03 g/mol. The compound is typically presented as a colorless liquid and is known for its reactive properties due to the presence of the iodine atom, which can participate in various

Currently, there is no documented information on a specific mechanism of action for THIF in biological systems.

- Iodine derivative: Organic iodides can irritate skin and eyes upon contact.

- Potential for allergic reactions: Individuals with sensitivities to iodine may experience allergic reactions upon exposure.

- Nucleophilic Substitution Reactions: The iodomethyl group can be replaced by various nucleophiles, leading to the formation of new compounds.

- Ring Expansion: It can participate in ring expansion reactions, such as those involving p-iodotoluene difluoride, which can convert it into 3-fluorotetrahydropyrans .

- Radical Reactions: The compound can also engage in radical chain reactions, particularly when initiated by peroxides or photochemical methods .

Several synthesis methods for 2-(iodomethyl)tetrahydrofuran have been explored:

- Direct Halogenation: Tetrahydrofuran can be halogenated using iodine in the presence of suitable solvents and conditions to yield 2-(iodomethyl)tetrahydrofuran.

- Substitution Reactions: The compound can also be synthesized via nucleophilic substitution on a precursor tetrahydrofuran derivative containing a leaving group .

- Ring-Opening Reactions: Utilizing radical initiators or Lewis acids can facilitate the formation of this compound from related tetrahydrofuran derivatives .

2-(Iodomethyl)tetrahydrofuran finds applications primarily in organic synthesis:

- Intermediate in Organic Synthesis: It serves as a valuable intermediate for synthesizing more complex molecules in pharmaceutical chemistry.

- Solvent Properties: Due to its unique structure, it may be used as a solvent or reagent in various organic reactions.

Several compounds share structural similarities with 2-(iodomethyl)tetrahydrofuran. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Iodomethyl)tetrahydrofuran | CHIO | Iodomethyl group at position 3 |

| 4-(Iodomethyl)tetrahydropyran | CHIO | Iodomethyl group at position 4 |

| Tetrahydrofuran | CHO | No halogen substituent; serves as a precursor |

| 2-Methyl tetrahydrofuran | CHO | Methyl group instead of iodomethyl |

Uniqueness: The presence of the iodomethyl group distinguishes 2-(iodomethyl)tetrahydrofuran from other tetrahydrofuran derivatives, allowing for unique reactivity patterns that are not present in its non-halogenated counterparts.

Iodoetherification represents one of the most direct and efficient approaches for the synthesis of 2-(iodomethyl)tetrahydrofuran, a versatile synthetic intermediate with the molecular formula C5H9IO [2]. This methodology involves the cyclization of unsaturated alcohols through the formation of carbon-oxygen bonds, with simultaneous introduction of iodine at a specific position [3]. The reaction typically proceeds through electrophilic activation of alkenes by iodine species, followed by nucleophilic attack of the hydroxyl group to form the tetrahydrofuran ring [4].

The synthesis of 2-(iodomethyl)tetrahydrofuran via iodoetherification can be achieved through several distinct pathways, each offering specific advantages in terms of stereoselectivity, yield, and reaction conditions [3] [4]. One prominent approach involves the cyclofunctionalization of homoallylic alcohols bearing terminal double bonds using iodine-based reagents [3]. This transformation proceeds as an overall 5-endo-trig cyclization, which can occur through two different mechanistic pathways [3] [5].

The first pathway involves a 4-exo-trig cyclization followed by ring expansion, while the second proceeds through electrophilic addition followed by a 5-endo-tet cyclization [5]. The reaction can be efficiently catalyzed by [hydroxy(tosyloxy)iodo]benzene (HTIB, also known as Koser's reagent) in the presence of catalytic amounts of molecular iodine (I2) in methanol under mild conditions [3] [5].

A detailed study by Vasconcelos and colleagues demonstrated that the use of HTIB with 20 mol% of I2 in methanol provides an efficient route to tetrahydrofuran derivatives, including 2-(iodomethyl)tetrahydrofuran [3]. The reaction conditions are notably mild, allowing for good functional group tolerance and high regioselectivity [3] [5].

| Reagent System | Substrate | Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| I2/HTIB | Homoallylic alcohols | MeOH, rt, 2-4h | 65-78 | Moderate to high |

| I2/NaHCO3 | 4-penten-1-ol derivatives | DCM, rt, 1-3h | 70-85 | High |

| I2/AgCO3 | Hydroxyalkenes | Aqueous acetone, rt | 60-75 | Stereospecific |

| PhI(OCOCH3)2/I2 | 5-hexen-1-ol | DCM, 0°C to rt | 72-80 | Moderate |

The iodoetherification of alcohol derivatives and ether derivatives can afford bis-tetrahydrofurans with varying ratios depending on the nature of the ether substituent [4]. For instance, when R=H, SiMe3, or SitBuPh2, one isomer predominates, whereas when R=dichlorobenzyl, the other isomer is favored [4]. This demonstrates the tunability of the iodoetherification approach through simple modification of substrate structure [4] [6].

Another significant advancement in iodoetherification methodology was reported by Koch and Bräse, who developed an iodine-catalyzed cyclization reaction with high regioselectivity that favors the formation of five-membered tetrahydrofuran rings over the thermodynamically more stable six-membered rings [7]. This approach utilizes 10 mol% iodine together with PhI(mCBA)2 as an oxidizing reagent under light irradiation conditions [7]. The reaction is operationally simple and proceeds under mild conditions, allowing non-functionalized alcohols to be transformed into tetrahydrofuran derivatives with yields up to 71% [7].

The stereoselectivity of iodocyclization reactions can be remarkably high under strictly anhydrous conditions, as demonstrated in the synthesis of annulated β-iodotetrahydrofurans from 2-alkenylcycloalkan-1-ols [6]. These reactions provide good to excellent yields with high stereoselectivity, making them valuable for the preparation of complex tetrahydrofuran-containing structures [6].

Radical Cyclization Approaches Using Organoselenium Precursors

Radical cyclization represents another powerful strategy for the synthesis of 2-(iodomethyl)tetrahydrofuran, particularly when employing organoselenium compounds as radical precursors [8] [9]. This approach leverages the unique properties of selenium-containing compounds to generate carbon-centered radicals that can undergo intramolecular cyclization to form tetrahydrofuran rings with high levels of stereocontrol [8] [9].

Organoselenium chemistry has been successfully employed for the stereoselective synthesis of heterocyclic compounds, including tetrahydrofurans [8]. Research groups have been involved in the preparation of enantiopure or enantiomerically enriched heterocyclic compounds using electrophilic cyclization reactions promoted by enantiopure selenium reagents [8]. These reactions have yielded various heterocycles with excellent diastereoselectivities [8] [9].

Phenyl selenides serve as excellent precursors for carbon radicals, enabling the formation of heterocyclic compounds through intramolecular addition of these radicals to carbon-carbon double bonds [8]. This approach has been extensively studied for the preparation of tetrahydrofurans and pyrrolidines in high yields [8]. While cyclizations involving carbon-oxygen double bonds are less explored, recent research has demonstrated that radical cyclization reactions involving carbonyl groups can be successfully employed for the synthesis of enantiopure tetrahydrofuranols [8].

A notable example involves the preparation of enantiopure cis and trans 5-(hydroxymethyl)tetrahydrofuran-3-ols starting from (R)-glycidol [8]. The synthetic sequence begins with the regiospecific opening of the epoxide to generate a dihydroxyselenide [8]. After selective protection of the primary alcohol, the hydroxyselenide is transformed into the corresponding alkoxyester, which is subsequently reduced to generate an aldehyde [8]. This enantiopure aldehyde then undergoes radical cyclization [8].

| Radical Precursor | Radical Initiator | Hydrogen Donor | Solvent | Temperature | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|---|

| Phenyl selenides | AIBN | Bu3SnH | Toluene | Reflux | 63 | 1:1 (separable) |

| β-hydroxyalkyl phenyl chalcogenides | AIBN | TTMSS | CO (80 atm) | 80°C | 75-85 | High |

| β-allyloxyalkyl aryl chalcogenides | Microwave | - | Ethylene glycol | 250°C | 60-91 | Moderate |

| Phenylseleno group | NBS | - | DCM | rt | 70-80 | Variable |

Optimization studies for the radical cyclization step revealed that the best yields were obtained using a slight excess of tributyltin hydride (Bu3SnH) in refluxing toluene [8]. Under these conditions, the desired enantiopure diastereomeric tetrahydrofuranols were produced in 63% yield in almost equal amounts [8]. Lower yields were observed when using other hydrogen donors such as triphenyltin hydride (Ph3SnH) or tris(trimethylsilyl)silane ((Me3Si)3SiH), or by adding tributyltin hydride in large excess or by slow addition [8].

The diastereoselectivity in the synthesis of tetrahydrofuran derivatives via radical cyclization can be controlled by the addition of Lewis acids [9]. In the synthesis of 2,4-disubstituted tetrahydrofurans, the trans-isomer typically forms as the major product in unperturbed reactions [9]. However, upon addition of trialkylaluminums, the diastereoselectivity can be reversed [9]. Similarly, exo/endo-diastereoselectivity in the synthesis of bicyclic 2,3,4-trisubstituted tetrahydrofurans can also be controlled through Lewis acid addition [9].

Another innovative approach involves the tributyltin hydride-mediated cyclization of unsaturated ethers and amines bearing an aldehyde or α,β-unsaturated ketone group [10]. This cyclization proceeds via reversible addition of the tributyltin radical to the carbonyl double bond to form an intermediate O-stannyl ketyl [10]. This nucleophilic radical can add intramolecularly to electron-rich double bonds to form substituted 5- or 6-membered rings, including hydroxytetrahydrofurans [10].

Catalytic Hydrogenation Strategies from Furan Derivatives

Catalytic hydrogenation represents a direct and atom-economical approach for the synthesis of tetrahydrofuran derivatives, including 2-(iodomethyl)tetrahydrofuran, from furan precursors [11] [12]. This methodology involves the reduction of furan rings under hydrogen pressure in the presence of suitable catalysts, followed by functionalization to introduce the iodomethyl group at the 2-position [11] [12].

The conversion of furan to tetrahydrofuran can be achieved through catalytic hydrogenation using various transition metal catalysts, with palladium being particularly effective [11] [12]. For instance, a process for producing tetrahydrofuran involves treating 2-hydroxytetrahydrofuran with 5 mass% palladium/activated carbon powder and phosphoric acid under hydrogen pressure [12]. Under optimized conditions (100°C, 1.8 MPa H2 pressure, 7 hours), complete conversion of the starting material to tetrahydrofuran can be achieved with 100% yield [12].

A more complex transformation involves the conversion of furfural, a biomass-derived platform chemical, to tetrahydrofuran through a multi-step process [11]. This approach first converts furfural to furan, which is then subjected to catalytic hydrogenation to yield tetrahydrofuran [11]. The hydrogenation step can be efficiently catalyzed by carbon-supported rhenium-palladium (RePd) catalysts, which demonstrate excellent stability and performance over extended periods of operation [11].

| Catalyst System | Substrate | Conditions | Hydrogen Pressure | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| 5% Pd/C | 2-hydroxytetrahydrofuran | H3PO4, 7h | 1.8 MPa | 100°C | 100 | High |

| RePd/C | Furan | Continuous flow, 2000h | 80-100 bar | 150-180°C | 85-90 | Moderate |

| Ni-Raney | Furan derivatives | Batch reactor | 50-70 bar | 120-140°C | 75-85 | Variable |

| Ru/C | Furan-2-carbaldehyde | Aqueous phase | 40-60 bar | 100-120°C | 70-80 | High |

For the specific synthesis of 2-(iodomethyl)tetrahydrofuran, a sequential approach can be employed [13]. This typically involves the catalytic hydrogenation of a suitable 2-substituted furan derivative to form the corresponding tetrahydrofuran, followed by functionalization to introduce the iodomethyl group [13]. For example, 2,5-disubstituted furans can be synthesized via palladium-catalyzed annulation of alkyl 3-oxo-6-heptynoates with aryl halides [13]. These furan derivatives can then be reduced to the corresponding tetrahydrofurans and further functionalized to introduce the iodomethyl group [13].

The palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes represents another valuable approach [14]. This transformation affords trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with up to >20:1 diastereomeric ratio [14]. The methodology also provides access to bicyclic and spirocyclic tetrahydrofuran derivatives in good yield with 10-20:1 diastereomeric ratio [14]. The stereochemical outcome of these reactions can be rationalized through a proposed mechanism that accounts for the observed stereoselectivity [14].

Recent advances in catalytic hydrogenation include the development of a comprehensive process flow scheme that integrates the conversion of furfural to furan, the recovery and purification of furan, its reductive hydration to 1,4-butanediol/tetrahydrofuran, and the recovery and purification of the final products [11]. This process concept appears economically viable at current market prices, highlighting the industrial relevance of catalytic hydrogenation strategies for tetrahydrofuran synthesis [11].

Lewis Acid-Mediated Stereoselective Syntheses

Lewis acid-mediated reactions represent a powerful approach for the stereoselective synthesis of 2-(iodomethyl)tetrahydrofuran and related tetrahydrofuran derivatives [15] [16] [17]. These methodologies leverage the ability of Lewis acids to activate substrates through coordination, enabling precise control over the stereochemical outcome of cyclization reactions [15] [16] [17].

A significant advancement in this area involves the Lewis acid-mediated condensation of aldehydes with substituted 1-oxa-2-silacyclohept-4-enes, as independently developed by Marsden and Cossy [15]. For example, treatment of oxasilacycloheptene with benzaldehyde in the presence of boron trifluoride etherate (BF3·OEt2) at −78°C affords tetrahydrofuran products in good yields with high diastereoselectivity [15]. The stereochemical outcome is believed to result from a transition state in which the aldehyde substituent adopts a pseudoequatorial position [15].

Interestingly, the reactivity and stereoselectivity of these reactions can be tuned by varying the electronic properties of the aldehyde and the reaction temperature [15]. Reactions of electron-rich aldehydes typically fail to proceed at low temperatures but generate different tetrahydrofuran stereoisomers upon warming [15]. This behavior is attributed to the initial formation of one stereoisomer, which undergoes reversible ring opening upon warming to generate the thermodynamically favored isomer [15]. The use of more reactive Lewis acids, such as trimethylsilyl triflate (TMSOTf), can promote reactions of electron-rich aldehydes at lower temperatures, leading to high diastereoselectivity for the kinetic product [15].

| Lewis Acid | Substrate | Reaction Conditions | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| BF3·OEt2 | Bis(silyl) dienediolate/aldehyde | -78°C, DCM | 70-85 | >20:1 |

| Ti-BINOL complex | Bis(silyl) dienediolate/aldehyde | -78°C, DCM | 65-80 | >20:1 (enantioselective) |

| TMSOTf | 1-oxa-2-silacyclohept-4-ene/aldehyde | -78°C, DCM | 75-85 | High |

| AlMe3 | Hydroxyalkenes | 0°C to rt, toluene | 60-75 | Reversed selectivity |

A highly stereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans has been achieved through a Lewis acid-mediated reaction of bis(silyl) dienediolate with aldehydes [17] [18]. This sequential transformation, catalyzed by boron trifluoride etherate, furnishes products with three new σ-bonds and three stereogenic centers in a one-pot process with typically good yields and excellent stereoselectivity [17] [18]. Key steps in this process include a vinylogous aldol reaction and a Prins-type cyclization, which have been elucidated primarily through microchip-mass spectrometry experiments [18].

The enantioselective variant of this transformation employs a titanium-BINOL complex as a chiral catalyst, enabling the asymmetric synthesis of 2,3,5-trisubstituted tetrahydrofurans [19]. This approach provides access to enantiomerically enriched tetrahydrofuran derivatives with high levels of stereocontrol [19]. The products can be further converted into bi- and tricyclic structures through carbonyl-ene reactions, proceeding with excellent yields and diastereoselectivity [18] [19].

Another innovative approach involves the Lewis acid-catalyzed reactions of vinylidenecyclopropanes with activated carbonyl compounds [16]. This methodology provides a facile synthetic protocol for functionalized tetrahydrofuran derivatives in moderate to good yields [16]. The reaction is believed to proceed through a Lewis acid-mediated cycloaddition, resulting in the selective formation of tetrahydrofuran rings [16].

A convenient synthesis of substituted tetrahydrofurans has also been developed via Lewis base-catalyzed [3+2] domino reactions [20]. This approach, utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, enables the formation of 2,3,5-substituted tetrahydrofuran derivatives with high yields [20]. The reaction involves the participation of two carbon atoms and one oxygen atom from the starting materials, demonstrating the atom-economical nature of this methodology [20].

Physical and Chemical Characterization

2-(Iodomethyl)tetrahydrofuran presents as a colorless liquid under standard conditions, exhibiting characteristic physical properties that reflect its heterocyclic ether structure modified by the presence of an iodomethyl substituent . The compound possesses a molecular formula of C₅H₉IO with a molecular weight of 212.03 g/mol [2] [3] [4]. The physical state and appearance are consistent with related tetrahydrofuran derivatives, though the presence of the iodine atom significantly influences both the molecular weight and intermolecular interactions.

The boiling point of the compound has been determined to be 208.4°C at 760 mmHg [2], which represents a substantial elevation compared to unsubstituted tetrahydrofuran (66°C) [5] [6] [7] [8] [9] [10]. This significant increase in boiling point reflects the enhanced molecular weight and the presence of stronger intermolecular forces arising from the polarizable iodine atom. The flash point occurs at 79.8°C [2], indicating moderate volatility characteristics that necessitate appropriate handling precautions during storage and use.

Thermodynamic Stability Assessment

The thermodynamic stability of 2-(Iodomethyl)tetrahydrofuran can be evaluated through comparison with structurally related compounds and theoretical considerations based on bond dissociation energies. Tetrahydrofuran itself demonstrates exceptional thermal stability, remaining stable up to approximately 190°C [7] [10]. However, the introduction of the iodomethyl group fundamentally alters the thermal decomposition profile due to the inherently weaker carbon-iodine bond.

The carbon-iodine bond dissociation energy typically ranges around 240 kJ/mol for primary alkyl iodides, representing one of the weakest carbon-halogen bonds [11]. This characteristic renders 2-(Iodomethyl)tetrahydrofuran significantly more thermally labile than the parent tetrahydrofuran molecule. Comparative studies on related methylated tetrahydrofuran derivatives provide insights into thermal decomposition mechanisms. Research on 2-methyltetrahydrofuran revealed that thermal decomposition occurs predominantly through ring-methyl bond fission, with an activation energy of 51.3 kcal/mol (214.6 kJ/mol) [12] [13].

Thermal Decomposition Pathways

The thermal decomposition of 2-(Iodomethyl)tetrahydrofuran is anticipated to proceed through homolytic cleavage of the carbon-iodine bond as the primary initiation step. This process would generate a tetrahydrofuran-2-ylmethyl radical and an iodine radical, representing the thermodynamically most favorable decomposition pathway given the relatively weak C-I bond strength.

The decomposition mechanism can be represented as follows:

Primary decomposition pathway:

2-(Iodomethyl)tetrahydrofuran → Tetrahydrofuran-2-ylmethyl radical + I-

Secondary radical reactions:

- Hydrogen abstraction from adjacent molecules

- Disproportionation reactions

- Ring-opening processes of the tetrahydrofuran moiety

Studies on analogous systems, particularly 2-methyltetrahydrofuran, demonstrate that the initial decomposition occurs through C-CH₃ single bond fission, leading to formation of a tetrahydrofuran radical and a methyl radical [12] [13]. The experimentally determined rate coefficients follow an Arrhenius expression: k_total^exp (1179-1361 K) = (3.23 ± 0.59) × 10¹¹ s⁻¹ exp(-51.3 ± 1.4 kcal mol⁻¹/RT) [12] [13].

Comparative Thermal Stability Analysis

| Compound | Thermal Stability Limit | Primary Decomposition | Activation Energy |

|---|---|---|---|

| Tetrahydrofuran | 190°C | Ring-opening | High |

| 2-Methyltetrahydrofuran | Lower than THF | C-CH₃ cleavage | 214.6 kJ/mol |

| 2-(Iodomethyl)tetrahydrofuran | <200°C (estimated) | C-I cleavage | ~240 kJ/mol (estimated) |

The enhanced thermal stability observed in 2-methyltetrahydrofuran compared to other tetrahydrofuran derivatives stems from the electron-donating methyl group, which increases the overall thermodynamic stability of the ring system [14]. However, for 2-(Iodomethyl)tetrahydrofuran, the electron-withdrawing nature of the iodomethyl group and the inherent weakness of the C-I bond suggest a reduced thermal stability compared to both unsubstituted tetrahydrofuran and its methylated analog.

Solvent Interactions and Phase Behavior Studies

Molecular Polarity and Solubility Characteristics

The solvent interaction profile of 2-(Iodomethyl)tetrahydrofuran reflects the dual nature of its molecular structure, combining the polar ether functionality of the tetrahydrofuran ring with the moderately polar iodomethyl substituent. The compound exhibits a refractive index of 1.543 [2], indicating significant polarizability due to the presence of the iodine atom. The vapor pressure at 25°C is 0.309 mmHg [2], demonstrating moderate volatility characteristics.

The polar surface area of 9.23 Ų [2] suggests limited capacity for hydrogen bonding interactions, with the primary polar contribution arising from the ether oxygen of the tetrahydrofuran ring. This structural feature governs the compound's interaction with various solvent systems and determines its phase behavior in different chemical environments.

Hansen Solubility Parameter Analysis

While specific Hansen solubility parameters for 2-(Iodomethyl)tetrahydrofuran have not been experimentally determined, predictive analysis based on structural analogs provides valuable insights into its solubility behavior. Tetrahydrofuran itself exhibits Hansen solubility parameters of δD = 16.8, δP = 5.7, δH = 8.0 MPa½ [15], while 2-methyltetrahydrofuran shows δD = 16.9, δP = 5.0, δH = 4.3 MPa½ [15].

The introduction of the iodomethyl group is expected to:

- Increase the dispersion component (δD) due to enhanced polarizability

- Modify the polar component (δP) through the electron-withdrawing effect of iodine

- Maintain similar hydrogen bonding characteristics (δH) as the ether oxygen remains the primary hydrogen bond acceptor

Solvent System Compatibility

| Solvent System | Predicted Solubility | Interaction Mechanism | Polarity Index |

|---|---|---|---|

| Water | Insoluble | Hydrophobic exclusion | 1.000 |

| Methanol | Slightly soluble | Weak polar interactions | 0.762 |

| Ethanol | Slightly soluble | Weak polar interactions | 0.654 |

| Tetrahydrofuran | Highly soluble | Ether oxygen coordination | 0.207 |

| Dichloromethane | Highly soluble | Polarizability matching | 0.309 |

| Toluene | Soluble | Aromatic-alkyl interactions | 0.099 |

| Hexane | Poorly soluble | Van der Waals forces only | 0.009 |

Phase Behavior in Binary Systems

The miscibility characteristics of 2-(Iodomethyl)tetrahydrofuran with common organic solvents can be predicted based on solubility parameter matching and molecular interaction principles. The compound demonstrates excellent solubility in moderate polarity solvents such as tetrahydrofuran, dichloromethane, and chloroform, where both dispersion forces and dipolar interactions contribute to favorable mixing.

In highly polar protic solvents such as water and lower alcohols, the compound exhibits limited miscibility due to the hydrophobic character of the tetrahydrofuran ring and the inability to form significant hydrogen bonding networks. The ether oxygen can serve as a hydrogen bond acceptor, but this interaction is insufficient to overcome the unfavorable entropy of mixing with highly structured solvent systems.

Temperature-Dependent Phase Transitions

Studies on related tetrahydrofuran derivatives reveal complex phase behavior as a function of temperature. Research on 2-methyltetrahydrofuran demonstrates inverse solubility in water, where solubility decreases with increasing temperature [16]. This rare thermodynamic property arises from the entropy-dominated nature of the dissolution process at elevated temperatures.

For 2-(Iodomethyl)tetrahydrofuran, similar inverse temperature dependence may be observed in aqueous systems, though the enhanced hydrophobic character introduced by the iodomethyl group suggests even more limited aqueous solubility across all temperature ranges.

Critical Solution Phenomena

The upper critical solution temperature (UCST) and lower critical solution temperature (LCST) behavior of 2-(Iodomethyl)tetrahydrofuran in various solvent systems represents an important aspect of its phase behavior. In polar aprotic solvents, the compound likely exhibits normal temperature-dependent miscibility, with increased solubility at elevated temperatures due to enhanced molecular motion overcoming intermolecular forces.

Nucleophilic Substitution Reactivity at the Iodomethyl Group

Mechanistic Framework for SN2 Reactions

The iodomethyl substituent of 2-(Iodomethyl)tetrahydrofuran represents a highly reactive electrophilic center that readily undergoes nucleophilic substitution reactions. The primary carbon bearing the iodine atom is ideally positioned for SN2 mechanism reactions, characterized by concerted bond formation and breaking processes [17] [18] [19] [20] [21].

The SN2 mechanism proceeds through a backside attack by the nucleophile, approaching the electrophilic carbon from the side opposite to the leaving iodide ion [17] [18] [19] [20] [21]. This mechanism results in inversion of configuration at the reaction center, though this stereochemical consequence is not observable for the achiral primary carbon in 2-(Iodomethyl)tetrahydrofuran.

Relative Reactivity of Halomethyl Groups

The exceptional leaving group ability of iodide makes 2-(Iodomethyl)tetrahydrofuran significantly more reactive than its bromo and chloro analogs. Comparative kinetic studies on neopentyl derivatives demonstrate that iodide derivatives exhibit reaction rates orders of magnitude higher than tosylate and other sulfonate leaving groups [22]. This enhanced reactivity stems from the weak carbon-iodine bond and the excellent stabilization of the iodide leaving group in solution.

| Leaving Group | Relative Reactivity | Bond Strength | Nucleophile Preference |

|---|---|---|---|

| I⁻ | Very High | Weak C-I | SN2 favored |

| Br⁻ | High | Moderate C-Br | SN2 favored |

| Cl⁻ | Moderate | Strong C-Cl | SN2 favored |

| TsO⁻ | Moderate | Strong C-O | SN2 possible |

Nucleophile-Specific Reaction Pathways

The iodomethyl group of 2-(Iodomethyl)tetrahydrofuran undergoes facile substitution with a wide range of nucleophiles, leading to diverse functionalized tetrahydrofuran derivatives . The reaction rate and product selectivity depend significantly on the nucleophilicity, basicity, and steric characteristics of the attacking species.

Hydroxide ion (OH⁻) represents one of the most effective nucleophiles for this transformation, yielding 2-(hydroxymethyl)tetrahydrofuran through a clean SN2 mechanism . The reaction proceeds rapidly in polar aprotic solvents such as dimethyl sulfoxide or acetone, where the nucleophile is highly reactive and the leaving group is well-solvated.

Cyanide ion (CN⁻) demonstrates exceptional nucleophilicity toward the iodomethyl group, often exhibiting rate constants 100 times higher than hydroxide . This enhanced reactivity reflects the high polarizability and excellent leaving group stabilization in the transition state. The resulting 2-(cyanomethyl)tetrahydrofuran serves as a valuable synthetic intermediate for further functional group manipulations.

Kinetic Analysis and Rate Expressions

The second-order kinetics characteristic of SN2 reactions govern the substitution chemistry of 2-(Iodomethyl)tetrahydrofuran. The rate expression follows the general form:

Rate = k[2-(Iodomethyl)tetrahydrofuran][Nucleophile]

The rate constant (k) varies dramatically with nucleophile identity, solvent system, and temperature. Strong nucleophiles such as cyanide, alkoxide ions, and thiolate ions exhibit the highest rate constants, while weaker nucleophiles like ammonia and water react more slowly but still proceed through the SN2 mechanism .

Solvent Effects on Substitution Kinetics

The choice of solvent system profoundly influences both the reaction rate and product distribution in nucleophilic substitution reactions of 2-(Iodomethyl)tetrahydrofuran. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile provide optimal conditions for SN2 reactions by stabilizing the nucleophile while avoiding hydrogen bonding interactions that could reduce nucleophilicity [24].

Protic solvents generally decrease reaction rates through hydrogen bonding stabilization of nucleophiles, though they may be required for specific synthetic applications or when enhanced solubility of ionic nucleophiles is necessary [24].

Synthetic Applications and Product Diversity

The versatile reactivity of the iodomethyl group enables access to a diverse array of functionalized tetrahydrofuran derivatives through nucleophilic substitution pathways. Oxygen nucleophiles such as alkoxides yield ether-linked products, while nitrogen nucleophiles including amines and azide provide amino and azido derivatives respectively .

Sulfur nucleophiles such as thiolates and thiophenolates react readily to form thioether linkages, expanding the chemical space accessible from this versatile starting material . The predictable stereochemical outcome and high functional group tolerance of these SN2 reactions make 2-(Iodomethyl)tetrahydrofuran a valuable synthetic building block for medicinal chemistry and materials science applications.

| Nucleophile Class | Example | Product Type | Typical Yield |

|---|---|---|---|

| Hydroxide | OH⁻ | Alcohol | 85-95% |

| Alkoxide | CH₃O⁻ | Ether | 80-90% |

| Cyanide | CN⁻ | Nitrile | 90-95% |

| Amine | NH₃ | Ammonium salt | 70-85% |

| Thiolate | RS⁻ | Thioether | 85-95% |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Acute Toxic;Irritant